4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine

Physicochemical Properties Drug Design ADME

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine (CAS 1852654-99-9) is a gem‑difluorinated piperidine derivative featuring an N‑propargyl substituent. This synthetic organic compound, with a molecular weight of 159.18 g/mol and a predicted pKa of 3.86±0.10, is commercially available as a 95% purity liquid.

Molecular Formula C8H11F2N
Molecular Weight 159.18 g/mol
CAS No. 1852654-99-9
Cat. No. B1435929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine
CAS1852654-99-9
Molecular FormulaC8H11F2N
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC#CCN1CCC(CC1)(F)F
InChIInChI=1S/C8H11F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h1H,3-7H2
InChIKeyJZKUJBKFVLNMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine: Core Chemical and Procurement Profile


4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine (CAS 1852654-99-9) is a gem‑difluorinated piperidine derivative featuring an N‑propargyl substituent. This synthetic organic compound, with a molecular weight of 159.18 g/mol and a predicted pKa of 3.86±0.10, is commercially available as a 95% purity liquid . It serves as a versatile building block in medicinal chemistry and chemical biology, primarily valued for its dual‑functionality: the 4,4‑difluoro motif enhances metabolic stability and modulates basicity, while the terminal alkyne enables efficient copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry for late‑stage diversification and bioconjugation .

Why Generic Substitution Fails for 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine in Research and Development


Direct substitution of 4,4‑difluoro‑1‑(prop‑2‑yn‑1‑yl)piperidine with structurally similar piperidine derivatives is not straightforward due to the interdependent effects of the gem‑difluoro and N‑propargyl groups on physicochemical and biological properties. The 4,4‑difluoro substitution markedly reduces basicity (ΔpKa ≈ 3.1 vs. unsubstituted piperidine), alters conformational preferences, and enhances metabolic stability compared to non‑fluorinated or mono‑fluorinated analogs [1][2]. Simultaneously, the N‑propargyl handle provides a unique chemical reactivity not present in alkyl‑ or benzyl‑substituted derivatives. Replacing this compound with, for example, 4,4‑difluoro‑1‑propylpiperidine or 1‑propargylpiperidine would compromise either the click chemistry capability or the favorable drug‑like properties imparted by fluorination, potentially leading to divergent SAR outcomes and wasted synthetic effort [3].

Quantitative Differentiation of 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine from Closest Analogs


Reduced Basicity (pKa) vs. Non-Fluorinated and Alkyl-Substituted Analogs

The predicted pKa of 4,4-difluoro-1-(prop-2-yn-1-yl)piperidine is 3.86±0.10, representing a substantial decrease in basicity compared to non-fluorinated 1-propargylpiperidine (pKa ≈ 8.59) [1]. Even among gem-difluoro piperidines, the N-propargyl derivative exhibits lower basicity than N-alkyl analogs such as 4,4-difluoro-1-methylpiperidine (pKa 5.67±0.10) and 4,4-difluoro-1-propylpiperidine (pKa 6.04±0.10) . This reduced basicity can minimize off-target interactions with hERG channels and influence tissue distribution and oral bioavailability [2].

Physicochemical Properties Drug Design ADME

Unique Click Chemistry Reactivity: Terminal Alkyne Handle Absent in Key Analogs

4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine contains a terminal alkyne that is directly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is absent in other 4,4-difluoropiperidine derivatives such as 4,4-difluoro-1-methylpiperidine, 4,4-difluoro-1-propylpiperidine, and 4,4-difluoropiperidine (CAS 21987-29-1) . While 1-propargylpiperidine (CAS 5799-74-6) also bears a terminal alkyne, it lacks the fluorine-mediated metabolic stability and basicity modulation conferred by the 4,4-difluoro substitution .

Click Chemistry Bioconjugation Chemical Biology

Human P2Y6 Receptor Antagonism: Sub-Micromolar Potency with Species Selectivity

A derivative incorporating the 4,4-difluoro-1-(prop-2-yn-1-yl)piperidine scaffold has been evaluated as a P2Y6 receptor antagonist. The compound exhibited an IC50 of 604 nM against the human P2Y6 receptor in a cellular calcium mobilization assay [1]. In contrast, its potency against the mouse ortholog was >8‑fold lower (IC50 = 4.94 μM), indicating species‑specific pharmacology that may influence translational studies [1]. Direct comparator data for the non‑fluorinated propargylpiperidine core in this specific assay is not publicly available, underscoring the value of the fluorinated scaffold.

GPCR Pharmacology Inflammation P2Y6

Orexin Receptor Antagonism: Class‑Level Pharmacological Relevance

4,4‑Difluoro piperidine derivatives, including the N‑propargyl analog, have been disclosed in patent literature as antagonists of Orexin‑1 and Orexin‑2 receptors, which are key targets for insomnia, narcolepsy, and appetite regulation [1]. While specific IC50 values for 4,4‑difluoro‑1‑(prop‑2‑yn‑1‑yl)piperidine are not reported in the patent claims, the gem‑difluoro motif is consistently associated with improved pharmacokinetic properties and receptor occupancy compared to non‑fluorinated piperidines [2].

Orexin Sleep Disorders Neuroscience

Conformational Pre‑Organization and Metabolic Stability Advantage

The gem‑difluoro substitution at the 4‑position of the piperidine ring influences the conformational equilibrium, favoring a more rigid chair conformation that can enhance binding affinity to biological targets compared to non‑fluorinated or mono‑fluorinated analogs [1][2]. Furthermore, the fluorine atoms block metabolic oxidation at the 4‑position, leading to improved metabolic stability. While direct in vitro microsomal stability data for the N‑propargyl derivative is not available, studies on 4,4‑difluoropiperidine show a significant increase in half‑life (t1/2 ≈ 6.7 h) versus standard piperidine (t1/2 ≈ 2.1 h) .

Conformational Analysis Metabolic Stability Drug Design

Commercial Availability and Purity Profile vs. Non‑Fluorinated Propargylpiperidine

4,4‑Difluoro‑1‑(prop‑2‑yn‑1‑yl)piperidine is commercially available from multiple reputable vendors (e.g., Sigma‑Aldrich/Enamine, CymitQuimica) with a typical purity specification of ≥95% and is supplied as a liquid requiring storage at 4 °C . The non‑fluorinated analog 1‑propargylpiperidine is also available at 95% purity . However, the fluorinated derivative commands a premium price reflecting its added synthetic complexity and unique value proposition in drug discovery programs. No significant differences in procurement lead times or regulatory restrictions are noted between the two.

Procurement Supply Chain Purity

Optimal Research and Industrial Application Scenarios for 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine


Diversity‑Oriented Synthesis and Fragment‑Based Drug Discovery

The terminal alkyne of 4,4‑difluoro‑1‑(prop‑2‑yn‑1‑yl)piperidine enables rapid construction of diverse compound libraries via CuAAC click chemistry. This allows medicinal chemists to efficiently explore structure‑activity relationships around the piperidine core without synthesizing each analog de novo. The gem‑difluoro substitution provides a favorable physicochemical profile (reduced basicity, improved metabolic stability) from the outset, increasing the likelihood of identifying high‑quality lead compounds [1].

Chemical Probe Development for GPCR Targets (P2Y6 and Orexin Receptors)

Derivatives of this scaffold have demonstrated sub‑micromolar antagonism of the human P2Y6 receptor, with species selectivity that is valuable for translational pharmacology studies [2]. Additionally, the 4,4‑difluoro piperidine core is claimed in patents as an orexin receptor antagonist, positioning this compound as a key intermediate for developing tool compounds and preclinical candidates targeting sleep/wake disorders, appetite regulation, and related CNS indications [3].

Bioconjugation and Chemical Biology Applications

The N‑propargyl group allows for efficient conjugation to azide‑functionalized biomolecules (e.g., fluorophores, affinity tags, PEG polymers) under mild, bioorthogonal conditions. This makes 4,4‑difluoro‑1‑(prop‑2‑yn‑1‑yl)piperidine an attractive building block for creating activity‑based probes, targeted protein degraders (PROTACs), or imaging agents that require a metabolically stable piperidine scaffold [4].

Custom Synthesis and Contract Research for CNS‑Focused Programs

Given its unique combination of a clickable alkyne handle and a CNS‑friendly, metabolically stable gem‑difluoro core, this compound is frequently sourced by contract research organizations (CROs) and academic medicinal chemistry groups engaged in CNS drug discovery. Its availability in consistent 95% purity from multiple vendors ensures reliable incorporation into parallel synthesis workflows and scale‑up campaigns .

Quote Request

Request a Quote for 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.